molecular formula C16H13N3O2 B11843060 4-Quinolinamine, 2-methyl-6-nitro-3-phenyl- CAS No. 828930-81-0

4-Quinolinamine, 2-methyl-6-nitro-3-phenyl-

Cat. No.: B11843060
CAS No.: 828930-81-0
M. Wt: 279.29 g/mol
InChI Key: LOBAOWNOHXTBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline core with methyl, nitro, and phenyl substituents, making it a unique and potentially bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Friedländer synthesis for large-scale operations. This includes using continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase, resulting in antimicrobial activity . Additionally, it can modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the nitro and phenyl substituents.

    6-Nitroquinoline: Lacks the methyl and phenyl substituents.

    3-Phenylquinoline: Lacks the methyl and nitro substituents.

Uniqueness

2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical properties. The presence of the nitro group, in particular, can enhance its reactivity and potential as a bioactive molecule .

Properties

CAS No.

828930-81-0

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-methyl-6-nitro-3-phenylquinolin-4-amine

InChI

InChI=1S/C16H13N3O2/c1-10-15(11-5-3-2-4-6-11)16(17)13-9-12(19(20)21)7-8-14(13)18-10/h2-9H,1H3,(H2,17,18)

InChI Key

LOBAOWNOHXTBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.